molecular formula C12H18N2 B6588956 N-(2-aminoethyl)-N-methyl-2,3-dihydro-1H-inden-2-amine CAS No. 1251027-10-7

N-(2-aminoethyl)-N-methyl-2,3-dihydro-1H-inden-2-amine

Cat. No.: B6588956
CAS No.: 1251027-10-7
M. Wt: 190.3
InChI Key:
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Description

N-(2-aminoethyl)-N-methyl-2,3-dihydro-1H-inden-2-amine is a chemical compound that belongs to the class of amines. This compound is characterized by the presence of an indane ring system, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring. The compound also contains an aminoethyl group and a methyl group attached to the nitrogen atom, making it a secondary amine. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-N-methyl-2,3-dihydro-1H-inden-2-amine typically involves the reaction of 2,3-dihydro-1H-indene with N-methyl-ethylenediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Starting Materials: 2,3-dihydro-1H-indene and N-methyl-ethylenediamine.

    Reaction Conditions: The reaction is typically conducted in the presence of a suitable solvent, such as ethanol or methanol, at elevated temperatures (around 80-100°C) for several hours.

    Catalysts: Acidic or basic catalysts may be used to facilitate the reaction. Common catalysts include hydrochloric acid or sodium hydroxide.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production methods may also incorporate advanced purification techniques such as distillation or high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-N-methyl-2,3-dihydro-1H-inden-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or oximes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or oximes, while substitution reactions can produce a variety of substituted amine derivatives.

Scientific Research Applications

N-(2-aminoethyl)-N-methyl-2,3-dihydro-1H-inden-2-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, such as its use in the treatment of neurological disorders.

    Industry: The compound is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-N-methyl-2,3-dihydro-1H-inden-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(2-aminoethyl)-3-aminopropyltrimethoxysilane: This compound contains a similar aminoethyl group but differs in its overall structure and functional groups.

    N-(2-aminoethyl)piperazine: This compound features a piperazine ring instead of the indane ring system.

    N-(2-aminoethyl)glycine: This compound has a simpler structure with a glycine backbone.

Uniqueness

N-(2-aminoethyl)-N-methyl-2,3-dihydro-1H-inden-2-amine is unique due to its indane ring system, which imparts specific chemical and physical properties

Properties

CAS No.

1251027-10-7

Molecular Formula

C12H18N2

Molecular Weight

190.3

Purity

95

Origin of Product

United States

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